3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine
CAS No.: 1251542-90-1
Cat. No.: VC4918438
Molecular Formula: C22H23FN4O
Molecular Weight: 378.451
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251542-90-1 |
|---|---|
| Molecular Formula | C22H23FN4O |
| Molecular Weight | 378.451 |
| IUPAC Name | azepan-1-yl-[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
| Standard InChI | InChI=1S/C22H23FN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26) |
| Standard InChI Key | GKNNUFVSPINFPF-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C(=O)N4CCCCCC4 |
Introduction
The compound 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic molecule that belongs to the class of naphthyridine derivatives. It features a distinctive structure incorporating an azepane ring, a naphthyridine core, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. Key steps may include:
-
Formation of the azepane ring.
-
Introduction of the carbonyl group.
-
Coupling with the naphthyridine moiety.
Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
Research Findings
While specific research findings on 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine are not readily available, its analogs have shown promising biological activities. For instance, naphthyridine derivatives have been explored for their anticancer properties, with some compounds inducing apoptosis in cancer cell lines .
Data Tables
Given the lack of specific data on 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine, we can consider the properties of similar compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume